N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide is a compound with diverse applications across chemistry, biology, medicine, and industry. Its intricate structure suggests it has several unique chemical and physical properties that make it an interesting target for various scientific studies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical pathway involved.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of biological activities
Result of Action
Compounds with similar structures have been found to have various biological activities, suggesting that they can induce a range of molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide involves the condensation of 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-3-one with cyclopropanesulfonamide. The process usually includes the following steps:
Formation of Intermediate: : Reaction of 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-3-one with ethyl bromide to form an intermediate.
Substitution Reaction: : The intermediate reacts with cyclopropanesulfonamide under suitable conditions, such as in the presence of a base like triethylamine, to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production process may be scaled up using batch or continuous flow reactors to ensure consistent yield and purity. Optimized reaction conditions, such as temperature control, solvent choice, and reaction time, are crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: : Potentially converting the cyclopropane ring to a more reactive form.
Reduction: : Possible reduction of the ketone group.
Substitution: : Reactions involving the chloro group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Common reagents include nucleophiles like amines or thiols under various conditions.
Major Products
The major products of these reactions vary but can include derivatives with modified cyclopropane or sulfonamide groups, offering new functionalities for further applications.
Scientific Research Applications
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide has several research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity and potential as a pharmacological agent.
Medicine: : Explored for its therapeutic properties, possibly in anti-inflammatory or anticancer treatments.
Industry: : Applied in the development of novel materials and chemical processes.
Comparison with Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide stands out due to its unique combination of a benzooxazepine core with cyclopropanesulfonamide. Similar compounds include:
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzene sulfonamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)methane sulfonamide
These compounds share structural elements but differ in their sulfonamide groups, which can significantly influence their chemical reactivity and biological activity.
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Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c15-11-1-4-13-10(7-11)8-17(14(18)9-21-13)6-5-16-22(19,20)12-2-3-12/h1,4,7,12,16H,2-3,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZDQYYQVSGIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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